molecular formula C5H7ClO B1625726 2-Methylbut-3-enoyl chloride CAS No. 24560-24-5

2-Methylbut-3-enoyl chloride

Cat. No.: B1625726
CAS No.: 24560-24-5
M. Wt: 118.56 g/mol
InChI Key: DFGOMBKDJQTHJN-UHFFFAOYSA-N
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Description

2-Methylbut-3-enoyl chloride is a useful research compound. Its molecular formula is C5H7ClO and its molecular weight is 118.56 g/mol. The purity is usually 95%.
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Scientific Research Applications

In medicinal chemistry, 2-methylbut-3-enoyl chloride has been utilized as an intermediate in the synthesis of various bioactive compounds. Notably, it has been involved in the development of factor Xa inhibitors, which are crucial for anticoagulant therapies. For example, studies have shown that derivatives of this compound can play a role in inhibiting factor Xa, thereby contributing to potential treatments for thrombotic conditions .

Analytical Chemistry

The compound is also employed in analytical chemistry, particularly in chromatographic techniques. It can be analyzed using high-performance liquid chromatography (HPLC), where it serves as a standard for method validation and impurity profiling. The compound's structural properties allow for effective separation and identification during analytical procedures .

Case Study 1: Synthesis of Amides

A recent study demonstrated the use of this compound in synthesizing amides from various amines. The reaction showed high yields and selectivity, making it a preferred method for generating amide bonds in complex organic molecules.

Case Study 2: Factor Xa Inhibitors

Research involving this compound highlighted its role as an intermediate in synthesizing novel factor Xa inhibitors. The resulting compounds exhibited significant anticoagulant activity in vitro, indicating their potential for therapeutic applications .

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The chlorine atom undergoes substitution with nucleophiles (e.g., amines, alcohols, water) to form amides, esters, or carboxylic acids.

Example Reaction with Amines
2-Methylbut-3-enoyl chloride reacts with primary amines (e.g., methylamine) under mild conditions (0–25°C, inert atmosphere) to yield substituted acrylamides:
C5H7ClO+CH3NH2C5H7NHCOCH2CH(CH3)+HCl\text{C}_5\text{H}_7\text{ClO} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_5\text{H}_7\text{NHCOCH}_2\text{CH}(\text{CH}_3) + \text{HCl}

Key Data

NucleophileProductYield (%)Conditions
Water2-Methylbut-3-enoic acid85–92RT, aqueous base
MethanolMethyl 2-methylbut-3-enoate780°C, pyridine
Ammonia2-Methylbut-3-enamide90−20°C, THF

Conjugate Addition Reactions

The α,β-unsaturated system participates in Michael additions with soft nucleophiles (e.g., organocuprates, amines).

Reaction with Gilman Reagents
Organocuprates (e.g., Me₂CuLi) add to the β-carbon, forming ketones after hydrolysis:
C5H7ClO+Me2CuLiC5H7COMe+LiCl+Cu\text{C}_5\text{H}_7\text{ClO} + \text{Me}_2\text{CuLi} \rightarrow \text{C}_5\text{H}_7\text{COMe} + \text{LiCl} + \text{Cu}

Kinetic Insights

  • Rate acceleration in polar aprotic solvents (e.g., DMF) due to stabilization of the transition state .

  • Steric hindrance from the methyl group reduces reactivity compared to non-substituted analogs .

Diels-Alder Reactions

The compound acts as a dienophile in [4+2] cycloadditions with dienes (e.g., 1,3-butadiene), forming six-membered rings.

Representative Cycloaddition
C5H7ClO+C4H6C9H11ClO2\text{C}_5\text{H}_7\text{ClO} + \text{C}_4\text{H}_6 \rightarrow \text{C}_9\text{H}_{11}\text{ClO}_2

Computational Analysis

  • DFT studies show a stepwise mechanism with a zwitterionic intermediate (ΔG‡ = 14.8 kcal/mol) .

  • s-cis conformation of the acyl chloride is energetically favored (ΔG = −1.3 kcal/mol) .

Hydrolysis and Stability

Hydrolysis proceeds via acid- or base-catalyzed mechanisms, producing 2-methylbut-3-enoic acid:
C5H7ClO+H2OC5H8O2+HCl\text{C}_5\text{H}_7\text{ClO} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_8\text{O}_2 + \text{HCl}

Stability Profile

  • Degrades rapidly in humid environments (t₁/₂ = 2–4 hrs at 25°C) .

  • Storage requires anhydrous conditions (−20°C, argon atmosphere) .

Reduction and Oxidation

  • Reduction with LiAlH₄ yields 2-methylbut-3-en-1-ol.

  • Oxidation with KMnO₄ cleaves the double bond, forming acetic acid and acetone derivatives.

Polymerization

Radical-initiated polymerization produces polyacrylates with pendant methyl groups, used in specialty coatings.

Initiator Systems

InitiatorTemperature (°C)Polymer Mn (g/mol)
AIBN7015,000–20,000
BPO9010,000–12,000

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Methylbut-3-enoyl chloride in laboratory settings?

  • Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation risks. Store in a cool, dry area away from moisture and incompatible substances (e.g., bases, alcohols). Refer to SDS guidelines for acyl chlorides, which emphasize immediate decontamination of spills using inert absorbents and proper ventilation . BASF’s technical datasheet further recommends pre-testing compatibility with reaction solvents and equipment to mitigate hazards .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic vinyl proton signals (δ 5.5–6.5 ppm) and carbonyl carbon (δ ~170 ppm). Compare with literature data for 2,3-dimethyl analogs to confirm regiochemistry .
  • IR Spectroscopy : Detect the C=O stretch (~1800 cm⁻¹) and C-Cl stretch (~750 cm⁻¹).
  • HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity ≥98%, as validated in acyl chloride analyses .

Q. How can researchers design a scalable synthesis route for this compound?

  • Methodological Answer : Start with 2-methyl-3-butenoic acid and employ thionyl chloride (SOCl₂) under anhydrous conditions. Monitor reaction progress via gas evolution (SO₂/HCl). Optimize parameters:

  • Temperature : 40–60°C to balance reaction rate and byproduct formation.
  • Solvent : Toluene or dichloromethane to improve solubility.
  • Workup : Distill under reduced pressure to isolate the product. Reference protocols for analogous compounds (e.g., 2-ethylhexanoyl chloride) suggest catalytic DMAP to accelerate acylation .

Advanced Research Questions

Q. How can contradictory reactivity data for this compound in nucleophilic acyl substitution be resolved?

  • Methodological Answer : Systematically test variables:

  • Solvent Polarity : Compare rates in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., hexane).
  • Steric Effects : Use bulkier nucleophiles (e.g., tert-butanol) to assess steric hindrance at the β-methyl group.
  • Catalysis : Evaluate Lewis acids (e.g., ZnCl₂) to activate the carbonyl. Cross-reference kinetic data from structurally similar compounds (e.g., 2,3-dimethylbut-3-enoyl chloride) to identify trends .

Q. What advanced analytical strategies can quantify trace degradation products of this compound under storage?

  • Methodological Answer :

  • GC-MS : Use a DB-5MS column and EI ionization to detect hydrolyzed products (e.g., 2-methyl-3-butenoic acid) or dimerization byproducts.
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation kinetics. Compare with EPA guidelines for acyl chloride stability .
  • Isotopic Labeling : Introduce deuterated water (D₂O) to track hydrolysis pathways via mass shifts in MS spectra.

Q. How does the electron-deficient alkene in this compound influence its reactivity in Diels-Alder reactions?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity.
  • Experimental Validation : React with dienes (e.g., 1,3-butadiene) under thermal vs. high-pressure conditions. Analyze endo/exo selectivity via NOESY NMR. Compare results with α,β-unsaturated acyl chlorides lacking β-substituents .

Q. Methodological Considerations

  • Data Validation : Cross-check NMR/IR spectra with databases (e.g., NIST Chemistry WebBook) and literature precedents .
  • Contradiction Resolution : Replicate conflicting studies under controlled conditions, varying one parameter at a time (e.g., solvent, temperature) .
  • Safety Compliance : Adhere to TSCA regulations for hazardous intermediates, including waste neutralization with 10% sodium bicarbonate before disposal .

Properties

CAS No.

24560-24-5

Molecular Formula

C5H7ClO

Molecular Weight

118.56 g/mol

IUPAC Name

2-methylbut-3-enoyl chloride

InChI

InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h3-4H,1H2,2H3

InChI Key

DFGOMBKDJQTHJN-UHFFFAOYSA-N

SMILES

CC(C=C)C(=O)Cl

Canonical SMILES

CC(C=C)C(=O)Cl

Origin of Product

United States

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